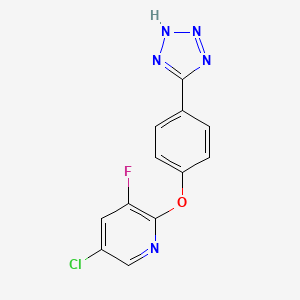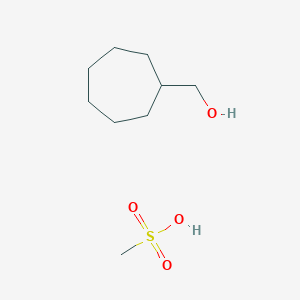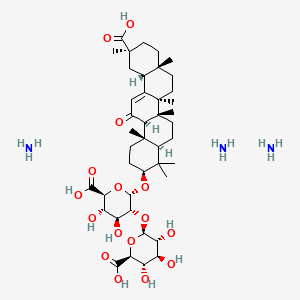
Glycyrrhizin, ammoniated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycyrrhizin is primarily extracted from the licorice root through maceration and boiling in water . The extract is then purified using various chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of glycyrrhizin involves large-scale extraction from licorice roots, followed by purification processes. Techniques such as ultrasound-assisted extraction, microwave-assisted extraction, and pressurized liquid extraction are commonly used to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Glycyrrhizin undergoes several types of chemical reactions, including hydrolysis, oxidation, and glucuronidation .
Common Reagents and Conditions
Hydrolysis: Glycyrrhizin is hydrolyzed to 18β-glycyrrhetinic acid by intestinal bacteria.
Oxidation: It acts as an antioxidant, scavenging free radicals.
Glucuronidation: Glycyrrhizin is transformed into 3β-monoglucuronyl-18β-glycyrrhetinic acid through glucuronidation.
Major Products
The major products formed from these reactions include 18β-glycyrrhetinic acid and 3β-monoglucuronyl-18β-glycyrrhetinic acid .
Aplicaciones Científicas De Investigación
Glycyrrhizin has a broad spectrum of scientific research applications:
Chemistry: Used as an emulsifier and gel-forming agent in foodstuffs and cosmetics.
Biology: Acts as an antioxidant and anti-inflammatory agent.
Medicine: Employed in the treatment of chronic hepatitis, peptic ulcers, and other stomach diseases.
Industry: Utilized as a natural sweetener in various food and beverage products.
Mecanismo De Acción
Glycyrrhizin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the release of tumor necrosis factor-alpha (TNF-α) and the translocation of nuclear factor kappa B (NF-κB).
Antiviral: Interferes with viral replication and enhances the immune response.
Hepatoprotective: Protects liver cells by reducing oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Glycyrrhetinic Acid: A derivative of glycyrrhizin with similar pharmacological properties.
Enoxolone: The aglycone form of glycyrrhizin, used in various medicinal formulations.
Uniqueness
Glycyrrhizin is unique due to its high sweetness, broad pharmacological activities, and its ability to be used in both food and medicinal applications .
Propiedades
Número CAS |
68083-53-4 |
|---|---|
Fórmula molecular |
C42H71N3O16 |
Peso molecular |
874.0 g/mol |
Nombre IUPAC |
triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |
Clave InChI |
VGYQVMWYFPOAAE-DWJAGBRCSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N.N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


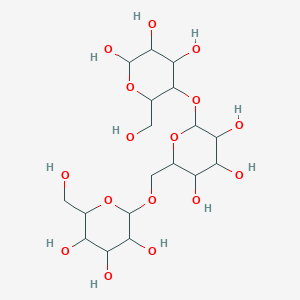



![(1S,4Z,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20Z,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8071641.png)
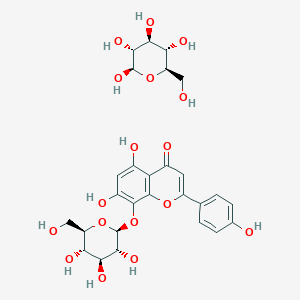
![2H-Oxacyclotetradecino[2,3-d]isoindole-2,18(5H)-dione,6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-16-(phenylmethyl)-,(3E,5R,9R,11E,12aS,13S,15S,15aS,16S,18aS)-](/img/structure/B8071653.png)
![4H-Cyclopent[f]oxacyclotridecin-4-one,1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl-,(1R,2E,6S,10E,11aS,13S,14aR)-](/img/structure/B8071659.png)
![1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-](/img/structure/B8071665.png)
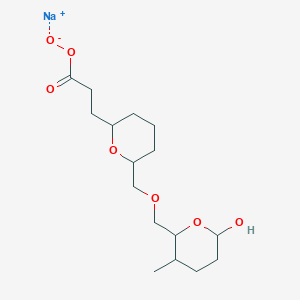
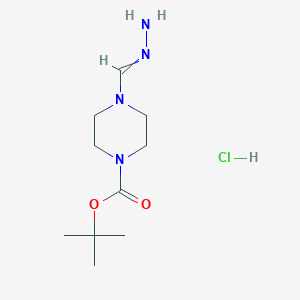
![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-butenyl]-](/img/structure/B8071692.png)
